molecular formula C13H11FN2O2 B13655631 3-Amino-5-(4-fluorobenzyl)picolinic acid

3-Amino-5-(4-fluorobenzyl)picolinic acid

Cat. No.: B13655631
M. Wt: 246.24 g/mol
InChI Key: FHRHGMMCCMOQSM-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorobenzyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine, characterized by a carboxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with 5-(4-fluorobenzyl)picolinic acid, the compound undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluorobenzyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-5-(4-fluorobenzyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-benzylpicolinic acid: Lacks the fluorine atom, leading to different chemical properties.

    3-Amino-5-(4-chlorobenzyl)picolinic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

Uniqueness

3-Amino-5-(4-fluorobenzyl)picolinic acid is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H11FN2O2/c14-10-3-1-8(2-4-10)5-9-6-11(15)12(13(17)18)16-7-9/h1-4,6-7H,5,15H2,(H,17,18)

InChI Key

FHRHGMMCCMOQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(N=C2)C(=O)O)N)F

Origin of Product

United States

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